
Tolbutamide sodium
Übersicht
Beschreibung
Tolbutamide sodium, sterile, is a sulfonylurea class compound primarily used as an oral antihyperglycemic agentThis compound works by stimulating the release of insulin from the pancreatic beta cells, thereby lowering blood glucose levels .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Tolbutamide-Natrium wird durch eine Reihe chemischer Reaktionen synthetisiert. Der primäre Syntheseweg beinhaltet die Reaktion von p-Toluolsulfonylchlorid mit Butylamin, um N-Butyl-p-toluolsulfonamid zu bilden. Dieser Zwischenstoff wird dann mit Phosgen umgesetzt, um N-Butyl-N'-p-toluolsulfonylharnstoff zu erhalten, der den Wirkstoff Tolbutamide darstellt. Im letzten Schritt wird Tolbutamide durch Reaktion mit Natriumhydroxid in seine Natriumsalzfom umgewandelt .
Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von Tolbutamide-Natrium eine großtechnische chemische Synthese unter kontrollierten Bedingungen. Der Prozess umfasst die Verwendung von hochreinen Reagenzien und Lösungsmitteln, präzise Temperaturregelung und strenge Qualitätssicherungsmaßnahmen, um die Sterilität und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Tolbutamide-Natrium unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Tolbutamide-Natrium kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Carbonsäurederivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholderivaten führt.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen in Tolbutamide-Natrium durch andere Gruppen, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Carbonsäuren, Alkohole und verschiedene substituierte Derivate von Tolbutamide-Natrium .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
- Management of Type 2 Diabetes Mellitus:
- Intravenous Administration:
- Electrolyte Regulation:
Table 1: Comparison of Sulfonylureas
Sulfonylurea | Mechanism of Action | Duration of Action | Common Side Effects |
---|---|---|---|
Tolbutamide | Stimulates insulin release | Short (6-12 hours) | Hypoglycemia, weight gain |
Glipizide | Stimulates insulin release | Intermediate (10-24 hours) | Hypoglycemia, dizziness |
Glyburide | Stimulates insulin release | Long (24 hours) | Hypoglycemia, weight gain |
Table 2: Case Studies on Intravenous Tolbutamide
Case Studies
-
Unger & Madison (1958):
This study compared the effects of intravenously administered sodium tolbutamide between mild diabetic and non-diabetic subjects. Results indicated a marked decrease in blood glucose levels among diabetic patients, showcasing the drug's efficacy in acute glycemic control . -
Mirsky et al. (1956):
In patients with hyperinsulinism, intravenous tolbutamide led to biphasic fluctuations in blood sugar levels. This finding highlights the need for careful monitoring when using tolbutamide in patients with complex metabolic conditions .
Wirkmechanismus
Tolbutamide sodium exerts its effects by stimulating the release of insulin from the pancreatic beta cells. This action is mediated through the binding of tolbutamide to the sulfonylurea receptor on the beta cells, leading to the closure of potassium channels. The closure of these channels results in the depolarization of the cell membrane and the subsequent opening of calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Tolbutamide-Natrium ist strukturell und funktionell ähnlich anderen Sulfonylharnstoffverbindungen wie Acetohexamid, Chlorpropamid und Tolazamid .
Vergleich:
Acetohexamid: Ähnlich wie Tolbutamide wird Acetohexamid zur Behandlung von Typ-2-Diabetes mellitus eingesetzt. Acetohexamid hat eine längere Wirkdauer und wird zu einem aktiven Metaboliten metabolisiert.
Chlorpropamid: Chlorpropamid hat eine längere Halbwertszeit im Vergleich zu Tolbutamide, was es für eine einmal tägliche Dosierung geeignet macht. Es hat ein höheres Risiko, Hypoglykämie zu verursachen.
Tolazamid: Tolazamid ist in seiner Wirkung Tolbutamide ähnlich, hat aber einen langsameren Wirkungseintritt und eine längere Wirkdauer
Tolbutamide-Natrium ist einzigartig in seiner relativ kurzen Wirkdauer, was es für die Anwendung bei älteren Patienten und Patienten mit einem höheren Hypoglykämie-Risiko geeignet macht .
Biologische Aktivität
Tolbutamide sodium is a sulfonylurea compound primarily used as an oral antihyperglycemic agent for the management of non-insulin-dependent diabetes mellitus (NIDDM). Its biological activity is characterized by its ability to stimulate insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels. This article explores the mechanisms, effects, and clinical implications of this compound's biological activity, supported by data tables and relevant case studies.
This compound functions by binding to ATP-sensitive potassium (K) channels on pancreatic β-cells. This binding leads to the closure of these channels, resulting in depolarization of the cell membrane and subsequent calcium influx that stimulates insulin release. The following table summarizes the key mechanisms involved:
Mechanism | Description |
---|---|
K Channel Inhibition | Closure of ATP-sensitive K channels leads to membrane depolarization. |
Calcium Influx | Depolarization triggers voltage-gated calcium channels to open, increasing intracellular calcium levels. |
Insulin Secretion | Elevated calcium levels promote the exocytosis of insulin granules from β-cells. |
Biological Effects
The biological effects of this compound extend beyond insulin secretion. It also influences water-sodium balance and electrolyte regulation, which are critical in diabetic patients. Research indicates that tolbutamide can exhibit water-retaining properties, differentiating it from other sulfonylureas that may have diuretic effects .
Key Findings:
- Apoptosis Induction : this compound has been shown to induce apoptosis in pancreatic β-cells in a calcium-dependent manner, which may have implications for long-term use and potential side effects .
- Electrolyte Regulation : It affects serum electrolyte levels, particularly sodium and potassium, which is essential for managing diabetes-related complications .
Clinical Studies and Case Reports
Several clinical studies have highlighted the effectiveness and safety profile of this compound in diabetic patients.
- Study on Efficacy : A study demonstrated that effective blood levels of tolbutamide were achieved within 10 minutes post-administration, significantly lowering blood glucose levels within 20 minutes .
- Long-term Effects : Longitudinal studies indicate that while tolbutamide effectively manages blood glucose levels, it is associated with weight gain and a risk of hypoglycemia, particularly in vulnerable populations such as the elderly .
Adverse Effects
While this compound is effective for glycemic control, it is associated with several adverse effects:
Eigenschaften
CAS-Nummer |
473-41-6 |
---|---|
Molekularformel |
C12H18N2NaO3S |
Molekulargewicht |
293.34 g/mol |
IUPAC-Name |
sodium;butylcarbamoyl-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15); |
InChI-Schlüssel |
PJBDAJOVTMHXOQ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C.[Na+] |
Isomerische SMILES |
CCCCN=C(NS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+] |
Kanonische SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.[Na] |
Key on ui other cas no. |
473-41-6 |
Synonyme |
sodium (butylcarbamoyl)(tosyl)amide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for tolbutamide sodium?
A1: this compound is a first-generation sulfonylurea drug known to exert its effect by interacting with pancreatic beta cells. [] It acts by binding to and blocking the ATP-sensitive potassium channels (KATP channels) on the surface of these cells. [] This blockage leads to membrane depolarization, opening voltage-gated calcium channels, and subsequently increasing intracellular calcium levels. The rise in calcium triggers the exocytosis of insulin-containing granules, ultimately leading to increased insulin secretion. []
Q2: How does the insulin secretory response to this compound differ from that of linogliride fumarate?
A2: While both this compound and linogliride fumarate potentiate glucose-primed insulin release, they exhibit distinct kinetic profiles. [] this compound elicits a biphasic insulin secretion in the presence of glucose, while linogliride primarily augments the second phase of insulin secretion. [] Notably, in the absence of glucose, this compound can stimulate first-phase insulin release, while linogliride fumarate shows no such effect. []
Q3: Can metabolic inhibitors influence the insulin secretory effects of this compound?
A3: Yes, research indicates that metabolic inhibitors can differentially affect tolbutamide-stimulated insulin release. [] For instance, when glucose usage is partially inhibited by mannoheptulose, tolbutamide's first-phase insulin release remains unaffected, while the second phase is significantly inhibited. [] Similarly, 2-deoxyglucose, another inhibitor, shows comparable effects on tolbutamide-mediated insulin secretion. []
Q4: Are there any known extra-pancreatic effects of this compound?
A4: Some studies suggest that this compound may have effects beyond the pancreas. Research utilizing radioimmunoassay indicates that this compound might play a role in releasing biologically active insulin from circulating insulin complexes. [] This finding, if confirmed by further research, suggests potential extra-pancreatic actions of this drug.
Q5: Does prolonged treatment with this compound impact pancreatic islets in rodents?
A5: Studies on normal Syrian hamsters administered daily intraperitoneal injections of this compound for seven weeks revealed noteworthy changes in pancreatic islets. [] These animals, particularly those receiving a dose of 63 mg/kg, exhibited a decrease in pancreatic insulin content despite a slight increase in body weight. [] Additionally, their isolated pancreatic islets secreted less insulin in vitro compared to control animals. [] Importantly, these drug-induced abnormalities were found to be reversible, disappearing approximately one week after treatment cessation. []
Q6: Can this compound administration influence the blood glucose response to a high carbohydrate diet?
A6: Research suggests that pretreatment with corticosteroids like cortisone acetate can significantly alter the blood glucose response to this compound. [] In rats fed a high carbohydrate diet (75%) and pretreated with cortisone, this compound administration often resulted in hyperglycemia, contrasting with the hypoglycemic response observed in untreated controls. [] This effect highlights the complex interplay between tolbutamide, diet, and other hormonal factors in regulating blood glucose levels.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.